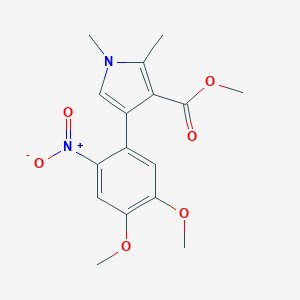

Compound 87-305

Description

Structure

3D Structure

Properties

CAS No. |

117648-83-6 |

|---|---|

Molecular Formula |

C16H18N2O6 |

Molecular Weight |

334.32 g/mol |

IUPAC Name |

methyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,2-dimethylpyrrole-3-carboxylate |

InChI |

InChI=1S/C16H18N2O6/c1-9-15(16(19)24-5)11(8-17(9)2)10-6-13(22-3)14(23-4)7-12(10)18(20)21/h6-8H,1-5H3 |

InChI Key |

FJAXEHSRPNTENB-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CN1C)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C(=O)OC |

Canonical SMILES |

CC1=C(C(=CN1C)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C(=O)OC |

Other CAS No. |

117648-83-6 |

Synonyms |

1,2-dimethyl-3-methoxycarbonyl-4-(2-nitro-4,5-dimethoxyphenyl)pyrrole compound 87-305 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation and Derivatization of Compound 87 305

Retrosynthetic Analysis and Strategic Design for Compound 87-305

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.orgjournalspress.com This process illuminates potential synthetic routes and highlights key challenges. bibliotekanauki.pl

For this compound, the primary retrosynthetic disconnections involve the bonds forming the pyrrole (B145914) ring and the C-C bond connecting the pyrrole and phenyl moieties.

C4-Aryl Bond Disconnection: The most logical disconnection is the bond between the C4 of the pyrrole ring and the C1 of the 2-nitro-4,5-dimethoxyphenyl group. This approach simplifies the molecule into two key synthons: a nucleophilic 4-position on a pre-formed pyrrole ring (or its equivalent) and an electrophilic aryl halide. Synthetic equivalents for these would be a 4-halopyrrole or 4-borylated pyrrole and a substituted nitroaryl halide for use in cross-coupling reactions (e.g., Suzuki or Stille coupling).

Pyrrole Ring Disconnection: Alternatively, classical pyrrole syntheses suggest disconnections of the ring itself.

Paal-Knorr Synthesis: This approach would disconnect the pyrrole to a 1,4-dicarbonyl compound and a primary amine (in this case, methylamine). The required tetrasubstituted 1,4-dicarbonyl would be a significant synthetic challenge in itself.

Knorr Pyrrole Synthesis: This method involves the condensation of an α-amino-ketone and a β-ketoester. This is a powerful route for constructing substituted pyrroles. For this compound, this would involve retrosynthetically disconnecting the ring into an α-amino-ketone precursor and a β-ketoester bearing the aryl group.

Functional Group Interconversions (FGI) are crucial for managing reactivity. For instance, the nitro group on the phenyl ring could be introduced late in the synthesis via nitration of a dimethoxybenzene precursor to avoid potential side reactions. Similarly, the methyl ester on the pyrrole ring can be derived from the hydrolysis of a nitrile or the oxidation of a hydroxymethyl group. wikipedia.org

The synthesis of this compound can be approached via two primary strategies:

Convergent Synthesis: A convergent strategy is generally more efficient for a molecule of this complexity. ontosight.ai This involves preparing key fragments of the molecule independently and then coupling them together in a late stage of the synthesis. For this compound, a convergent route would involve the separate synthesis of:

Fragment A: The 2-nitro-4,5-dimethoxyphenyl moiety, likely as an arylboronic acid or aryl halide.

Fragment B: A suitably functionalized pyrrole precursor ready for coupling, such as a 4-bromopyrrole derivative.

Classical and Contemporary Synthetic Routes for this compound

Both long-standing and modern synthetic methods can be applied to the construction of this compound.

Modern synthetic planning emphasizes principles of green chemistry, such as step- and atom-economy.

Step-Economy: This principle favors synthetic routes with the fewest possible steps, which reduces waste, cost, and labor. Multicomponent reactions (MCRs) are exemplary in this regard, as they combine three or more reactants in a single operation to form a complex product. conicet.gov.ar A hypothetical four-component reaction, analogous to a Hantzsch-type pyrrole synthesis, could potentially assemble the core of this compound in a single, highly efficient step.

Atom-Economy: This concept focuses on maximizing the incorporation of atoms from the starting materials into the final product. Reactions like cycloadditions and MCRs are typically highly atom-economical. In contrast, classical methods that use protecting groups or generate stoichiometric byproducts (like in the Wittig reaction) are less atom-economical. A convergent synthesis using a catalytic cross-coupling reaction represents a good balance, as the catalyst is used in substoichiometric amounts.

The structure of this compound is achiral, meaning it does not have any stereogenic centers and is not optically active. nih.gov Therefore, stereoselective or enantioselective synthesis—methods designed to control the formation of specific stereoisomers—are not directly applicable to the preparation of the target molecule itself. nih.govorganic-chemistry.org

However, should the synthesis of chiral derivatives of this compound be desired, these approaches would become critical. nih.govdovepress.com For example, introducing a chiral center in the ester group or on a substituent would necessitate the use of chiral auxiliaries, asymmetric catalysts, or stereoselective reactions to control the three-dimensional arrangement of atoms in the final product. conicet.gov.ar Such strategies are fundamental in medicinal chemistry for creating enantiopure compounds.

Solid-Phase and Combinatorial Synthetic Paradigms for this compound Libraries

To explore the structure-activity relationship of this compound analogues, the generation of a chemical library is a powerful strategy. Combinatorial chemistry, often paired with solid-phase synthesis, allows for the rapid and systematic production of a large number of related compounds. apigenex.comscribd.com

Solid-phase organic synthesis (SPOS) involves attaching a starting material to an insoluble polymer support (resin). researchgate.netbeilstein-journals.org Reactions are carried out on the resin-bound substrate, and purification is simplified to washing and filtration to remove excess reagents and byproducts. This paradigm is highly amenable to automation and the parallel synthesis of many distinct compounds. acs.org

A potential solid-phase strategy for a library of this compound analogues could be designed as follows:

An appropriate linker is attached to a solid support resin.

A building block, for instance, a variety of substituted anilines, is attached to the linker.

The pyrrole ring is constructed on the solid support using a sequence of reactions.

Diversity can be introduced at various points. For example, different β-ketoesters and α-halo-ketones could be used in a Knorr-type synthesis to vary the substituents at positions 3, 4, and 5 of the pyrrole ring.

After the synthesis is complete, the final compounds are cleaved from the resin, purified, and characterized.

The table below illustrates a combinatorial approach for generating a library based on the this compound scaffold, where different building blocks (R1, R2, R3) are systematically varied.

| Building Block A (R1-Aryl) | Building Block B (R2-Ester) | Building Block C (R3-N-Alkyl) | Resulting Compound |

| 2-nitro-4,5-dimethoxyphenyl | Methyl | Methyl | This compound |

| 2-nitrophenyl | Ethyl | Methyl | Analogue 1 |

| 4-chlorophenyl | Propyl | Ethyl | Analogue 2 |

| 3,4-dimethoxyphenyl | Methyl | Isopropyl | Analogue 3 |

This systematic approach enables the efficient exploration of the chemical space around the parent compound, facilitating the discovery of molecules with optimized properties. researchgate.net

Development of Robust Linker Chemistries for Solid Support Attachments

Solid-phase synthesis is a cornerstone of combinatorial chemistry, allowing for the efficient construction of compound libraries by anchoring a starting molecule to a solid support, typically a resin bead. uzh.ch The choice of linker—the chemical moiety connecting the molecule to the support—is critical as it must be stable throughout the synthetic sequence and allow for the clean release of the final product. scribd.com

For a molecule such as this compound, with its carboxylate functional group, a common strategy would involve attachment to an aminomethylated or hydroxylated resin via an ester or amide bond. The development of diverse linker technologies offers precise control over the synthesis and cleavage conditions.

Key Linker Strategies Applicable to Scaffolds like this compound:

| Linker Type | Cleavage Condition | Description |

| Acid-Labile Linkers | Trifluoroacetic acid (TFA) | These are common in solid-phase peptide synthesis (SPPS) and can be adapted for small molecules. The ester bond formed with the molecule is stable to many reaction conditions but is readily cleaved by acids like TFA. mdpi.com |

| Photolabile Linkers | UV Light (e.g., 360 nm) | These linkers allow for cleavage under neutral conditions by irradiation with UV light, which is advantageous for sensitive molecules. The choice of photolinker can determine whether the final product is released with a functionalized spacer or as a free reducing sugar. beilstein-journals.org |

| Safety-Catch Linkers | Two-step cleavage | This advanced strategy involves a linker that is stable to a set of conditions but can be "activated" by a specific chemical transformation, making it labile to those same conditions. researchgate.net For example, a thioether linker is stable, but after oxidation to a sulfone, it becomes susceptible to cleavage by a secondary amine. mdpi.comresearchgate.net |

The selection of a linker is a strategic decision that influences the entire synthetic plan, including the protecting groups used and the final purification steps. beilstein-journals.org

Parallel and Split-Pool Synthesis Techniques for Diversity-Oriented Libraries

To explore the chemical space around a core structure like this compound, chemists employ powerful techniques to generate diversity-oriented libraries—collections of structurally diverse small molecules. tebubio.comlifechemicals.com The two primary methods for achieving this are parallel synthesis and split-pool synthesis. ijpsonline.com

Parallel synthesis involves the preparation of individual, distinct compounds in separate reaction vessels arranged in an array, such as a 96-well plate. wikipedia.org While this method produces spatially addressable compounds (the identity of each compound is known by its location), it can be time-consuming and is generally used for creating smaller, more focused libraries. uzh.chijpsonline.com

Split-pool synthesis (also known as split-and-mix) is a highly efficient method for generating vast combinatorial libraries. wikipedia.org In this technique, a solid support resin is divided into multiple portions, each is reacted with a different building block, and then all portions are recombined or "pooled." ijpsonline.comwikipedia.org This "split-couple-recombine" cycle is repeated, leading to an exponential increase in the number of unique compounds, with each bead of resin theoretically holding a single chemical entity. ijpsonline.comwikipedia.orgbiotext.com

Comparison of Synthesis Techniques for Library Generation

| Feature | Parallel Synthesis | Split-Pool Synthesis |

| Efficiency | Lower throughput; synthesizes one compound per vessel. ijpsonline.com | Highly efficient; creates thousands to millions of compounds in a few cycles. wikipedia.org |

| Products | Discrete, spatially separated compounds. researchgate.net | "One-bead-one-compound" mixtures that require deconvolution. ijpsonline.com |

| Identification | Straightforward; by location in the array. researchgate.net | Requires encoding or deconvolution techniques to identify active compounds. biotext.com |

| Application | Ideal for creating focused libraries and for lead optimization. scribd.com | Suited for generating large, diverse libraries for initial hit discovery. wikipedia.org |

Using the this compound scaffold, a split-pool approach could introduce diversity by varying the substituents on both the pyrrole and the nitrophenyl rings through successive synthetic cycles.

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability. The 12 principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. garph.co.uk

Utilization of Environmentally Benign Solvents and Reagents

A primary focus of green chemistry is the reduction or replacement of hazardous organic solvents, which contribute significantly to chemical waste and pollution. researchgate.net The synthesis of a complex molecule like this compound would traditionally involve solvents such as toluene, dichloromethane, or dimethylformamide (DMF). Green chemistry promotes the use of safer alternatives. garph.co.uk

Examples of Green Solvents:

Water: As a solvent for organic reactions, water is non-toxic, non-flammable, and abundant. lucp.netdergipark.org.tr Its unique properties can sometimes lead to unexpected reactivity and selectivity. mostwiedzy.pl

Supercritical CO₂: Carbon dioxide under supercritical conditions is a versatile solvent for extractions and reactions. It is non-toxic, and its solvent properties can be tuned by changing pressure and temperature. lucp.netmostwiedzy.pl

Ionic Liquids: These salts are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They can be designed to be task-specific, acting as both solvent and catalyst. lucp.net

Bio-based Solvents: Solvents derived from renewable resources, such as terpenes (e.g., d-limonene) and soy-based solvents, are biodegradable and have low toxicity. lucp.net

Adopting these solvents can dramatically reduce the environmental footprint of a synthetic process. mostwiedzy.pl

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

Catalysis is a fundamental pillar of green chemistry, as catalysts allow for reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, thereby minimizing waste and energy consumption. nobelprize.org The synthesis of the biaryl and heterocyclic core of this compound would benefit significantly from modern catalytic methods.

Relevant Catalytic Strategies:

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are powerful tools for forming the carbon-carbon and carbon-nitrogen bonds necessary to construct the 4-phenylpyrrole core of this compound. uni-rostock.de Developing highly active catalysts allows these reactions to proceed with very low catalyst loadings.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. mbl.or.kr For instance, transaminases can be used for the asymmetric synthesis of chiral amines, and other oxidoreductases can perform selective oxidations, potentially being used to install or modify functional groups on the scaffold. mbl.or.krresearchgate.net The development of engineered enzymes continues to expand the scope of biocatalysis to non-natural reactions. utdallas.edu

Organocatalysis: The use of small organic molecules as catalysts avoids the use of potentially toxic or expensive metals. Chiral phosphoric acids, for example, are highly effective in catalyzing a variety of enantioselective transformations, including the synthesis of axially chiral compounds. beilstein-journals.org Such catalysts could be employed to control stereochemistry during the synthesis of more complex analogs of this compound.

By integrating these advanced catalytic systems, the synthesis of complex molecules can become more atom-economical and produce significantly less waste, aligning with the core tenets of green chemistry. mdpi.comacs.org

Mechanistic Investigations of Reactions Involving Compound 87 305

Elucidation of Elementary Steps and Reaction Intermediates for Compound 87-305 Transformations

Detailed studies elucidating the elementary steps and reaction intermediates specifically for transformations involving this compound are not found in the current body of scientific research. General methodologies for the synthesis of substituted pyrroles suggest potential pathways, but these are not specific investigations into the mechanistic behavior of this compound itself.

A thorough search of scientific databases reveals a lack of specific kinetic studies or determined rate laws for reactions involving this compound. While the synthesis of similar pyrrole (B145914) structures has been described, the explicit kinetics of these reactions have not been detailed for this particular compound.

There is no available research that identifies or characterizes transient species, such as reaction intermediates or transition states, formed during the chemical transformations of this compound.

Solvent Effects and Reaction Environment Modulations on this compound Reactivity

No specific studies detailing the effects of different solvents or environmental modulations on the reactivity of this compound have been found in the reviewed literature.

Redox Chemistry and Electron Transfer Processes of this compound

Information regarding the redox chemistry, electrochemical properties, or specific electron transfer processes involving this compound is not present in the available scientific reports.

Energy Profiles and Transition State Analysis of this compound Reactions

There are no published studies that provide data on the energy profiles, transition state structures, or computational analyses for reactions involving this compound.

Computational and Theoretical Chemistry Approaches for Compound 87 305

Quantum Mechanical Simulations for Electronic Structure of Compound 87-305

There is no available data regarding quantum mechanical simulations performed specifically on this compound.

Ab Initio Methods for High-Accuracy Calculations

No records of ab initio calculations for this compound are present in the public research domain.

Wavefunction Analysis and Molecular Orbital Theory for this compound

There are no published analyses of the wavefunction or molecular orbitals of this compound.

Molecular Modeling and Dynamics Simulations for this compound Systems

Information regarding molecular modeling or dynamics simulations for systems involving this compound is not available.

Conformational Analysis and Potential Energy Surfaces of this compound

No studies on the conformational analysis or potential energy surfaces of this compound have been found.

Reaction Dynamics and Trajectory Simulations for this compound Processes

There is no available research on the reaction dynamics or trajectory simulations involving this compound.

Compound Identification

No Information Found for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no information was found for a substance referred to as "this compound." This designation does not appear to correspond to a recognized chemical entity in the public domain.

Consequently, it is not possible to generate an article on the computational and theoretical chemistry approaches related to this compound, including its ligand-receptor interactions, molecular recognition, or the application of advanced algorithms and machine learning in its research. The requested sections on predictive modeling and high-throughput virtual screening for its analogs also cannot be addressed due to the complete absence of data.

It is possible that "this compound" is an internal code or a designation for a novel substance that has not yet been disclosed or published in scientific literature. Without any available data, a scientifically accurate and informative article adhering to the provided structure cannot be produced.

Advanced Analytical Methodologies for the Investigation of Compound 87 305

Sophisticated Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy, which studies the interaction between matter and electromagnetic radiation, is a cornerstone of molecular characterization. rroij.comquizgecko.com Modern spectroscopic techniques offer high sensitivity and resolution, enabling detailed analysis of complex molecules. rroij.com

High-Resolution NMR Spectroscopy (e.g., 2D, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of a compound. longdom.org It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). intertek.com

1D NMR (¹H and ¹³C): One-dimensional NMR spectra are fundamental for identifying the types and number of different protons and carbons in a molecule. For a novel substance like Compound 87-305, ¹H NMR would reveal the number of unique proton environments and their neighboring protons through spin-spin coupling, while ¹³C NMR would indicate the number of distinct carbon atoms. intertek.com

2D NMR: When 1D NMR spectra are insufficient to resolve complex structures, two-dimensional NMR experiments are employed. These techniques correlate signals from different nuclei, providing information about their connectivity.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two, three, or even four bonds away, which is crucial for piecing together the carbon skeleton and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which atoms are close to each other in space, which is vital for determining the stereochemistry and conformation of the molecule.

Solid-State NMR (ssNMR): For crystalline or amorphous solid samples of this compound, ssNMR can provide information about the molecular structure and packing in the solid state, which can differ from its conformation in solution.

| NMR Experiment | Information Obtained | Application for this compound |

| ¹H NMR | Number and environment of hydrogen atoms. | Basic structural fingerprint. |

| ¹³C NMR | Number and environment of carbon atoms. | Elucidation of the carbon backbone. |

| 2D COSY | H-H connectivity through bonds. | Assembling fragments of the molecule. |

| 2D HSQC/HMBC | H-C connectivity (1-bond and multiple bonds). | Confirming the molecular framework. |

| 2D NOESY | H-H proximity in space. | Determining stereochemistry and 3D shape. |

| Solid-State NMR | Structure and dynamics in the solid phase. | Characterizing crystalline and amorphous forms. |

Advanced Mass Spectrometry (e.g., LC-MS/MS, GC-MS/MS, High-Resolution MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. longdom.org It is indispensable for determining the molecular weight of a compound and for obtaining information about its chemical structure through fragmentation patterns. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of this compound. chromatographyonline.com This is a critical step in confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific mass-to-charge ratio are selected and fragmented. The resulting fragment ions provide detailed structural information. intertek.com When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it becomes a powerful tool for analyzing complex mixtures. longdom.org LC-MS/MS is particularly useful for non-volatile compounds, while GC-MS/MS is suited for volatile substances. longdom.org

Advanced Vibrational Spectroscopy (e.g., Raman, FTIR with Advanced Sampling)

Vibrational spectroscopy probes the vibrational modes of molecules, which are specific to the types of chemical bonds present.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing a "fingerprint" of the functional groups present in this compound (e.g., C=O, O-H, N-H). rroij.com Advanced sampling techniques like Attenuated Total Reflection (ATR) allow for the analysis of solid or liquid samples with minimal preparation. rroij.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. rroij.com It is particularly useful for identifying non-polar bonds and for analyzing samples in aqueous solutions. quizgecko.comspectroscopyonline.com

Electronic Spectroscopy (e.g., UV-Vis, Fluorescence, Circular Dichroism) for Optical Properties

Electronic spectroscopy provides information about the electronic structure of a molecule by probing the transitions between electronic energy levels. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which is useful for identifying chromophores (light-absorbing groups) within this compound. longdom.org

Fluorescence Spectroscopy: If this compound is fluorescent, this technique can provide highly sensitive and selective detection. It involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. mdpi.com

Circular Dichroism (CD) Spectroscopy: For chiral molecules, CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. mdpi.comnih.gov This is a crucial technique for determining the absolute configuration of stereocenters within this compound. nih.gov

X-ray Diffraction (Single Crystal and Powder) for Crystalline States

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound.

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide the precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous structural determination.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline or powdered solid samples. It is valuable for identifying the crystalline form (polymorphism) of this compound and for assessing its purity. spectroscopyonline.com

Hyphenated and Multidimensional Separation Techniques for Complex Mixtures Containing this compound

In many cases, this compound may be present in a complex mixture, such as a reaction mixture or a biological matrix. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of such samples. ijsrtjournal.comsaspublishers.com

LC-MS and GC-MS: As mentioned earlier, the coupling of liquid or gas chromatography with mass spectrometry is a workhorse in modern analytical chemistry. longdom.org These techniques allow for the separation of this compound from other components in a mixture, followed by its identification and quantification. saspublishers.com

LC-NMR: The online coupling of liquid chromatography with NMR spectroscopy (LC-NMR) is a powerful tool for the structural elucidation of components in a complex mixture without the need for prior isolation. saspublishers.comijpsjournal.com This can be particularly useful for analyzing impurities or degradation products related to this compound.

Multidimensional Chromatography (e.g., LCxLC, GCxGC): For extremely complex samples, two-dimensional chromatography provides a much higher separation power than single-dimension techniques. In this approach, fractions from the first separation column are further separated on a second column with a different separation mechanism.

| Hyphenated Technique | Separation Principle | Detection Principle | Primary Application for this compound |

| LC-MS/MS | Liquid chromatography (polarity, size, etc.) | Mass spectrometry (mass-to-charge ratio) | Analysis in complex, non-volatile mixtures. longdom.orglongdom.org |

| GC-MS/MS | Gas chromatography (boiling point, polarity) | Mass spectrometry (mass-to-charge ratio) | Analysis of volatile impurities or derivatives. longdom.org |

| LC-NMR | Liquid chromatography | NMR spectroscopy (molecular structure) | Structural elucidation of components in a mixture. saspublishers.comijpsjournal.com |

Multidimensional Chromatography (e.g., GC×GC, 2D-LC)

Multidimensional chromatography stands as a powerful approach for the separation of complex samples by utilizing two or more independent separation mechanisms. researchgate.net This technique significantly enhances peak capacity and resolution, which is particularly beneficial for analyzing intricate matrices like natural product extracts containing this compound (quercetin).

Two-Dimensional Liquid Chromatography (2D-LC):

Researchers have successfully employed two-dimensional liquid chromatography (2D-LC) for the analysis of phenolic compounds, including quercetin (B1663063), in various samples. chromatographyonline.comchromatographyonline.com For instance, a combination of reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry has been used for the non-targeted analysis of secondary metabolites in shea kernels. chromatographyonline.com This 4D separation method (RPLC × HILIC × cIMS × HRMS) allows for a highly structured organization of compounds, facilitating the identification of quercetin species, which were found to be significantly more abundant in the shells than in the kernels. chromatographyonline.com

Another application involves the use of trap-free 2D-LC coupled with ion trap/time-of-flight mass spectrometry to characterize impurities in rutin (B1680289) tablets, where quercetin is a known related substance. researchgate.net This advanced method improves upon standard one-dimensional HPLC by providing enhanced separation and structural information. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC):

High-Speed Counter-Current Chromatography (HSCCC) has proven effective for the preparative separation of flavonoids like isorhamnetin, kaempferol, and quercetin from crude extracts of Ginkgo biloba and Hippophae rhamnoides. nih.govauctoresonline.org This technique utilizes a two-phase solvent system, such as chloroform-methanol-water, to achieve separation without a solid support matrix, minimizing sample degradation. nih.gov

Capillary Electrophoresis (CE) Coupled Systems

Capillary electrophoresis (CE) offers high resolution, rapid analysis, and minimal sample consumption, making it a valuable tool for the analysis of flavonoids like this compound (quercetin). tandfonline.comnih.govakjournals.com Various CE-based methods have been developed for the determination of quercetin in diverse samples, including herbal medicines and biological fluids. tandfonline.comjlu.edu.cn

CE has been utilized to screen natural flavonoids, including quercetin, for their potential as kinase inhibitors. nih.gov An in-capillary kinase CE assay was developed to evaluate the inhibition activity of quercetin towards human kinases like cyclin-dependant kinase 5 (CDK5/p25) and glycogen (B147801) synthase kinase 3β (GSK3β). nih.gov This method proved to be fast, simple, and economical. nih.gov

For enhanced sensitivity, CE can be coupled with chemiluminescence (CL) detection. An ultrasensitive and rapid capillary zone electrophoresis-CL method was developed for the determination of epicatechin, rutin, and quercetin, achieving detection limits in the picogram per milliliter range. akjournals.comresearchgate.net

Furthermore, a method based on capillary electrophoresis with electrochemical detection (CE-ED) was developed for the simultaneous determination of baicalein, baicalin, and quercetin in Scutellariae Radix and its pharmaceutical preparations. nih.gov This method demonstrated good stability and reproducibility with detection limits in the sub-micromolar range. nih.gov

Electrochemical Techniques for Redox Behavior of this compound

The electrochemical properties of this compound (quercetin) are of significant interest due to its antioxidant activity, which is directly related to its redox behavior. uc.pt A variety of electrochemical techniques have been employed to study its oxidation and reduction mechanisms. tandfonline.comnih.gov

Voltammetric Methods (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

Cyclic Voltammetry (CV):

Cyclic voltammetry is a widely used technique to investigate the electrochemical oxidation of quercetin. scielo.brscielo.br Studies have shown that the electrochemical behavior of quercetin is pH-dependent and involves multiple oxidation and reduction peaks. scielo.brscielo.brresearchgate.net Typically, cyclic voltammograms of quercetin exhibit three oxidation peaks and one reduction peak, with the first oxidation step being a two-electron, two-proton process leading to the formation of an ortho-quinone. scielo.brscielo.br The reversibility of the first oxidation reaction can be observed, particularly at certain pH values and scan rates. uc.ptacs.org The oxidation mechanism is complex, involving the five hydroxyl groups present in the quercetin molecule. uc.ptresearchgate.net

Differential Pulse Voltammetry (DPV):

Differential pulse voltammetry is another sensitive technique used for both qualitative and quantitative analysis of quercetin. researchgate.netcore.ac.uk DPV has been employed to study the electrochemical response of quercetin at different concentrations and to develop analytical methods for its determination. researchgate.net For instance, DPV was used to investigate the electrocatalytic oxidation of quercetin on modified electrodes, revealing a significant increase in current compared to bare electrodes. researchgate.net The technique has also been used in combination with other methods to characterize the electrochemical behavior of quercetin in various supporting electrolytes. core.ac.ukacs.org

| Technique | Electrode | Medium | Oxidation Peak Potential (Epa) | Key Findings | Reference |

|---|---|---|---|---|---|

| Cyclic Voltammetry | Glassy Carbon | pH 7.4 Hydro-alcoholic solution | +0.15 V, +0.46 V, +0.88 V | Three oxidation processes observed. | scielo.br |

| Cyclic Voltammetry | Glassy Carbon | pH 5.5 Acetate-acetic buffer | 310 mV | Highest reducing activity among its glucosides. | acs.org |

| Differential Pulse Voltammetry | Boron-Doped Diamond | Citrate and Britton-Robinson buffers | ~ +0.70 V | Square-wave voltammetry showed higher sensitivity. | core.ac.uk |

| Differential Pulse Voltammetry | MWCNTs modified electrode | Choline chloride/urea deep eutectic solvent | 0.407 V | A pair of redox peaks were obtained. | electrochemsci.org |

Coulometric Analysis for Quantitative Redox Transformations

Coulometric techniques are employed for the quantitative analysis of redox-active compounds by measuring the total charge transferred during an electrochemical reaction. Controlled-potential electrolysis, a form of coulometry, has been used to determine the number of electrons transferred in the electrochemical oxidation of quercetin and to characterize the resulting products. scielo.brscielo.br These experiments have confirmed that the initial oxidation of quercetin is a two-electron process. scielo.br

High-performance liquid chromatography (HPLC) coupled with a coulometric array detector has been utilized for the sensitive determination of quercetin in various samples, including food and biological matrices. mdpi.comencyclopedia.pubnih.gov This method allows for the characterization of the electrochemical behavior of multiple phenolic compounds simultaneously. researchgate.net For instance, an eight-channel coulometric electrode array detector has been used to quantify intracellular levels of quercetin in immune cells. nih.gov The potentials applied to the array of porous graphite (B72142) electrodes can be set at different values to selectively detect and quantify various antioxidants. encyclopedia.pub

Advanced Imaging and Microscopy Techniques for Spatially Resolved Analysis

Advanced imaging techniques are crucial for visualizing the morphology and spatial distribution of this compound (quercetin), especially when formulated into nanoparticles or other delivery systems.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM):

SEM is used to study the surface morphology and size of quercetin formulations. For example, SEM analysis of quercetin-loaded chitosan (B1678972) nanocomposites revealed the impact of cross-linking on the surface structure, showing a coarser surface with higher quercetin incorporation. biochemjournal.com In another study, SEM confirmed the spherical morphology of quercetin-loaded niosomes. endocrine-abstracts.org The technique has also been used to visualize the morphology of quercetin nanoparticles, showing scattered particles of varying sizes. sci-hub.se

Transmission Electron Microscopy (TEM):

TEM provides higher resolution images, allowing for the detailed visualization of the internal structure and morphology of quercetin-containing nanoparticles. TEM images have shown the spherical shape of quercetin-loaded solid lipid nanoparticles and nano-liposomes. nih.govnih.gov In studies of quercetin-loaded chitosan nanoparticles, TEM revealed a core-shell structure with a dark quercetin core encapsulated within a porous chitosan covering. sci-hub.se Furthermore, TEM has been used to observe the effects of quercetin on cellular organelles, such as mitochondria, revealing that quercetin can alleviate structural damage induced by oxidative stress. tmrjournals.com

| Technique | Formulation | Key Findings | Reference |

|---|---|---|---|

| SEM | Quercetin-crosslinked chitosan nanocomposites | Coarse surface morphology with 3% quercetin incorporation. | biochemjournal.com |

| SEM | Quercetin-loaded niosomes | Confirmed spherical morphology. | endocrine-abstracts.org |

| SEM | Anhydrous quercetin and quercetin dihydrate | Visualized crystal morphology at different temperatures. | researchgate.net |

| TEM | Quercetin-loaded solid lipid nanoparticles | Showed spherical particles in the nanometer range. | nih.gov |

| TEM | Quercetin-loaded chitosan nanoparticles | Revealed a core-shell structure with a quercetin core. | sci-hub.se |

| TEM | Quercetin-loaded nano-liposomes | Observed oblong-shaped liposomes around 30 nm. | nih.gov |

Atomic Force Microscopy (AFM)

Following a comprehensive review of scientific literature, no specific research studies detailing the use of Atomic Force Microscopy (AFM) for the investigation of this compound have been identified. Consequently, the presentation of detailed research findings and data tables on this specific application is not possible at this time.

Emerging Research Directions and Future Prospects for Compound 87 305

Development of Novel Synthetic Strategies for Enhanced Efficiency

Current research is focused on the application of modern synthetic methodologies. This includes the exploration of C-H activation strategies to streamline the construction of the core molecular framework, thereby avoiding pre-functionalized starting materials. Additionally, researchers are investigating the use of photoredox catalysis to forge key bonds under mild conditions, which could significantly improve the sustainability of the synthesis. Flow chemistry is another promising avenue being explored to enable scalable and continuous production of Compound 87-305, offering precise control over reaction parameters and potentially higher yields.

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For this compound, a synergistic approach combining experimental and computational methods is proving to be invaluable. In situ spectroscopic techniques, such as ReactIR and NMR spectroscopy, are being employed to monitor the formation and consumption of intermediates, providing real-time kinetic data.

These experimental findings are being complemented by density functional theory (DFT) calculations. Computational models are used to map out potential energy surfaces, identify transition states, and elucidate the electronic factors that govern the reactivity of key intermediates. This integrated approach has already led to a more refined understanding of the key bond-forming steps in the synthesis of this compound and is expected to guide the development of more efficient catalytic systems.

Exploration of this compound in Supramolecular Assemblies and Advanced Materials

The unique structural features of this compound make it an intriguing building block for the construction of supramolecular assemblies and advanced materials. Researchers are investigating how the molecule can be programmed to self-assemble into well-defined architectures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

The potential applications of these supramolecular structures are vast. For instance, the incorporation of this compound into metal-organic frameworks (MOFs) is being explored for applications in gas storage and separation. Its use in the formation of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is also a key area of investigation, with initial studies focusing on its photophysical and electronic properties.

Interdisciplinary Research Avenues Involving this compound in Chemical Systems

The potential utility of this compound extends beyond traditional organic chemistry, opening up exciting interdisciplinary research avenues. In the field of chemical biology, efforts are underway to develop derivatives of this compound that can act as molecular probes to study biological processes. By attaching fluorescent tags or reactive handles, researchers aim to visualize and interact with specific biomolecules in their native environment.

Another area of interdisciplinary interest is the use of this compound in catalysis. Scientists are exploring its potential as a ligand for transition metal catalysts, aiming to develop new catalytic systems with enhanced activity and selectivity for a range of organic transformations. This research at the interface of organic, inorganic, and materials chemistry is poised to unlock new functionalities for this versatile molecule.

Theoretical Predictions Guiding Experimental Design for this compound Research

In modern chemical research, theoretical predictions play an increasingly important role in guiding experimental design. For this compound, computational chemistry is being used to predict its properties and reactivity, thereby accelerating the pace of discovery. Quantum mechanical calculations are being employed to forecast its spectroscopic signatures, redox potentials, and excited-state behavior.

Furthermore, molecular dynamics simulations are being used to model the behavior of this compound in different solvent environments and its interactions with other molecules. These theoretical insights are not only crucial for interpreting experimental results but also for proposing new hypotheses and designing novel experiments. This predictive power helps to prioritize synthetic targets and focus experimental efforts on the most promising avenues of research.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Compound 87-305 with high reproducibility?

- Methodological Answer : Follow a stepwise optimization approach:

Begin with literature-reported procedures for analogous compounds, adjusting stoichiometry and reaction conditions (e.g., temperature, solvent polarity) systematically .

Document deviations in purification methods (e.g., column chromatography vs. recrystallization) and their impact on yield/purity .

Include detailed characterization data (e.g., NMR, HPLC) for at least three independent syntheses to confirm reproducibility .

Note: For protocols exceeding five syntheses, provide full data in supplementary materials .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer :

- Purity : Use orthogonal techniques (e.g., HPLC with UV/ELSD detection, melting point analysis) and compare results to reference standards .

- Structural Identity : Combine spectroscopic methods (¹H/¹³C NMR, FTIR) with high-resolution mass spectrometry (HRMS). For novel derivatives, include X-ray crystallography if feasible .

- Critical Step: Cross-reference spectral data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

Q. What are the key analytical techniques for characterizing this compound’s physicochemical properties?

- Methodological Answer : Prioritize techniques aligned with research objectives:

- Solubility : Use shake-flask method with HPLC quantification across pH gradients .

- Stability : Conduct accelerated degradation studies under stress conditions (heat, light, humidity) with LC-MS monitoring .

- Thermal Behavior : Employ differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data for this compound across studies?

- Methodological Answer :

Assay Variability : Compare experimental conditions (e.g., cell lines, incubation times, solvent controls) across studies. Replicate assays with standardized protocols .

Data Triangulation : Validate findings using complementary methods (e.g., in vitro enzymatic assays vs. cellular viability tests) .

Statistical Rigor : Apply multivariate analysis to isolate confounding variables (e.g., batch-to-batch compound variability) .

Q. What strategies are effective for studying this compound’s stability under physiological conditions?

- Methodological Answer :

- Simulated Biological Media : Incubate the compound in PBS, serum, or simulated gastric fluid. Monitor degradation via LC-MS at timed intervals .

- Metabolite Identification : Use stable isotope labeling or H/D exchange studies to track metabolic pathways .

- Documentation: Report degradation products and their potential interference with activity assays .

Q. How can researchers design cross-disciplinary studies to explore this compound’s mechanism of action?

- Methodological Answer :

- Hypothesis-Driven Workflow :

Biochemical Profiling : Screen against target libraries (e.g., kinases, GPCRs) using high-throughput platforms .

Omics Integration : Pair proteomics/metabolomics data with phenotypic responses to identify upstream/downstream effectors .

Computational Docking : Validate hit targets via molecular dynamics simulations .

Q. What methodologies resolve discrepancies in computational vs. experimental binding affinities for this compound?

- Methodological Answer :

- Force Field Calibration : Compare docking scores across multiple software (e.g., AutoDock, Schrödinger) and adjust parameters to match experimental IC₅₀ values .

- Free Energy Calculations : Apply alchemical methods (e.g., MM/PBSA) to refine binding energy predictions .

- Validation: Use isothermal titration calorimetry (ITC) for experimental ΔG/ΔH measurements .

Methodological Challenges & Solutions

Q. How to ensure reproducibility in kinetic studies of this compound’s enzyme inhibition?

- Answer :

- Precision Controls : Include internal standards (e.g., a known inhibitor) in each assay run .

- Data Normalization : Account for enzyme lot variability using activity-normalized units (e.g., % residual activity) .

- Open Data : Share raw kinetic traces and analysis scripts in supplementary materials .

Q. What frameworks guide ethical data interpretation when this compound shows off-target effects?

- Answer :

- FINER Criteria : Evaluate Feasibility, Novelty, Ethical alignment, and Relevance before pursuing follow-up studies .

- Transparency : Disclose all observed off-target activities, even if incidental, to avoid confirmation bias .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.